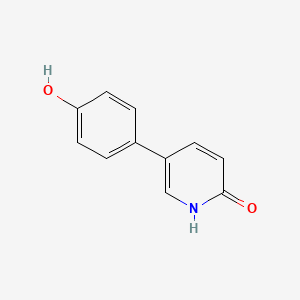

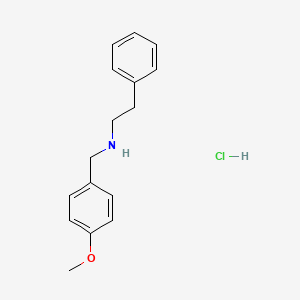

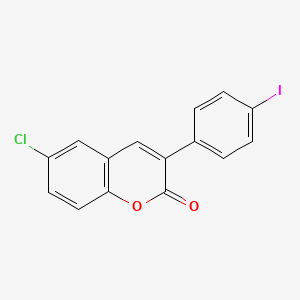

5-(4-Hydroxyphenyl)-2-hydroxypyridine

Overview

Description

Synthesis Analysis

A similar compound, 5-(4-Hydroxyphenyl)hydantoin, was synthesized by employing a new amidoalkylation reaction of phenol with glyoxylic acid and urea under acidic conditions . The ratio of the product was found to be mainly influenced by the reaction method and reaction conditions, particularly reaction temperature .Scientific Research Applications

Photophysical Properties and Tautomerization Reactions

- Photophysical Properties and Tautomerization in 5-(4-Fluorophenyl)-2-Hydroxypyridine : Research on a closely related compound, 5-(4-fluorophenyl)-2-hydroxypyridine (FP2HP), provides insights into its photophysical properties. It undergoes excited-state lactim to lactam tautomerization, significantly affecting its emission properties in various solvents and temperatures. This study implies potential applications in photochemistry and molecular fluorescence based on similar tautomeric behaviors (Samanta et al., 2010).

Synthesis and Biological Activity

- Synthesis of Biologically Active Compounds : The synthesis of compounds derived from 4-hydroxythiophenol, related to 5-(4-hydroxyphenyl)-2-hydroxypyridine, reveals their potential antibacterial and antifungal activities. This indicates a direction for developing similar compounds for pharmaceutical applications (Karabasanagouda et al., 2009).

Chemosensor Development

- Fluorescence-Based Chemosensors : The study on 5-(4-fluorophenyl)-2-hydroxypyridine demonstrates its application as a chemosensor for detecting transition metal ions. This research suggests similar potentials for this compound in developing sensitive and selective chemosensors (Samanta et al., 2010).

Liquid Crystal Development

- Thermotropic Liquid Crystals : Compounds based on 2-hydroxypyridine esters, structurally similar to this compound, have been synthesized and identified as thermotropic liquid crystals. Their mesophase behavior suggests potential uses in liquid crystal displays and related technologies (Hagar et al., 2020).

Catalysis and Chemical Reactions

- Catalysis in Chemical Synthesis : Research involving 4-hydroxypyridines, which are related to this compound, has explored their role in N-arylation and O-arylation reactions. This indicates potential applications in catalyzing various chemical synthesis processes (Altman & Buchwald, 2007).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds like paracetamol primarily target the central nervous system rather than peripheral areas of the body . This is achieved through the inhibition of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins which play a key role in the mediation of inflammation and pain .

Mode of Action

For instance, paracetamol, a compound with a similar structure, is known to inhibit the COX enzymes, thereby reducing the production of prostaglandins .

Biochemical Pathways

It is known that phenolic compounds, which include 5-(4-hydroxyphenyl)-2-hydroxypyridine, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of a wide range of compounds, including flavonoids, coumarins, and lignans .

Pharmacokinetics

Related compounds like phenytoin are primarily metabolized to 5-(4’-hydroxyphenyl)-5-phenylhydantoin (p-hpph), which is then glucuronidated and excreted into the urine .

Result of Action

Based on the actions of similar compounds, it can be inferred that it may lead to a reduction in the production of prostaglandins, thereby potentially reducing inflammation and pain .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-(4-Hydroxyphenyl)-2-hydroxypyridine are largely determined by its structural features. The presence of the phenolic hydroxyl groups allows it to participate in hydrogen bonding and other polar interactions with enzymes, proteins, and other biomolecules

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

5-(4-hydroxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12-7-9/h1-7,13H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIMMZMFWOWQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80538639 | |

| Record name | 5-(4-Hydroxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41216-12-0 | |

| Record name | 5-(4-Hydroxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

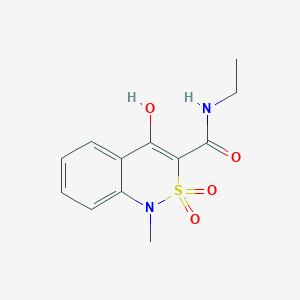

![4-hydroxy-1-methyl-N-(2-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B3060384.png)

![5-(2-Hydroxyethyl)-6-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one](/img/structure/B3060402.png)

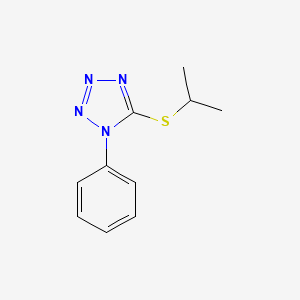

![5-{[3-(Trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B3060405.png)

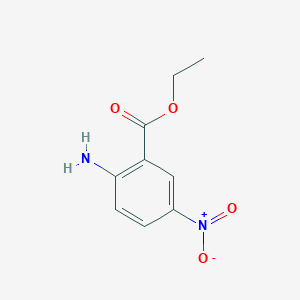

![Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060406.png)